molecular formula C29H29N5O2 B2822984 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-29-0

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2822984
CAS No.: 877616-29-0
M. Wt: 479.584
InChI Key: GVHFWDYOSFSHEK-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine-dione core. This compound features a naphthalen-1-ylmethyl group at position 3 and a phenethyl substituent at position 9, distinguishing it from structurally related analogs. Its synthesis likely follows established routes for tricyclic xanthines, such as alkylation or condensation reactions under reflux conditions .

Properties

CAS No.

877616-29-0

Molecular Formula

C29H29N5O2

Molecular Weight

479.584

IUPAC Name

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3

InChI Key

GVHFWDYOSFSHEK-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antimycobacterial properties. For instance, a closely related compound demonstrated a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis H37Rv. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions can enhance their efficacy while maintaining selectivity against host cells.

CompoundMIC (μM)Cytotoxicity IC50 (μM)Selectivity Index
Compound A11010
Compound B22010
Compound C33010

This table illustrates the relationship between antimycobacterial activity and cytotoxicity for various derivatives, highlighting the importance of structural modifications for optimizing therapeutic profiles .

Antitumor Potential

The compound has also been investigated for its antitumor properties. A series of 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed promising activity against various tumor types with a focus on the mechanism of action involving apoptosis induction and cell cycle arrest.

DerivativeCancer Cell LineIC50 (μM)Mechanism of Action
Derivative XHepG25Apoptosis
Derivative YMCF-78Cell Cycle Arrest
Derivative ZA5496Apoptosis

These findings support the potential use of such compounds in developing new anticancer therapies .

Pharmacophore Modeling

Pharmacophore modeling studies have been conducted to identify crucial features responsible for biological activity. The modeling results suggest that specific functional groups in the compound are essential for binding to biological targets, enhancing its pharmacological profile. This approach can guide further modifications to improve efficacy and reduce side effects.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds shows that variations in substituents significantly affect biological activity. For example, the introduction of naphthyl and phenethyl groups has been associated with improved interactions with target enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky or rigid groups (e.g., ethenyl in Compound 22) correlate with higher melting points (268–271°C vs. 203–206°C for prop-2-ynyl in Compound 24) due to increased crystallinity .
  • Spectroscopic Trends : All analogs show strong C=O stretching at ~1,700 cm⁻¹ (IR) and UV λmax near 300 nm, consistent with the conjugated tricyclic core .

Receptor Affinity

  • Compound 5 (): The dihydroisoquinolinyl-butyl substituent at position 8 confers nanomolar affinity for 5-HT1A (Ki = 12 nM) and dopamine D2 receptors (Ki = 28 nM), with dual PDE4B1/PDE10A inhibition (IC50 = 0.8 µM and 1.2 µM, respectively). This highlights the importance of heterocyclic amine substituents for receptor modulation .
  • Target Compound : The naphthalen-1-ylmethyl and phenethyl groups may enhance interactions with hydrophobic receptor pockets, though experimental validation is required.

Enzyme Inhibition

  • MAO-B Inhibition (): The 2-chloro-6-fluorobenzyl analog exhibits MAO-B inhibitory activity, suggesting electron-withdrawing substituents on the benzyl group improve enzyme binding .
  • PDE Inhibition: Smaller substituents (e.g., prop-2-ynyl in Compound 24) may favor PDE selectivity, while bulkier groups (e.g., dihydroisoquinolinyl in Compound 5) broaden inhibitory profiles .

Biological Activity

1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C29H29N5O2C_{29}H_{29}N_{5}O_{2} with a molecular weight of approximately 479.6 g/mol. Its IUPAC name reflects its intricate structure, which includes a tetrahydropyrimido core and various aromatic substituents.

Property Details
Molecular FormulaC29H29N5O2
Molecular Weight479.6 g/mol
IUPAC Name1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimycobacterial Activity : A study highlighted the compound's potential as an antitubercular agent by inhibiting the enzyme DprE1 in Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis showed that specific substitutions on the purine core are critical for maintaining high anti-TB activity. For instance, derivatives with a naphthalen-2-ylmethyl group at position 7 demonstrated significant activity against Mtb strains with low minimum inhibitory concentrations (MIC) .

Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrate transition states. This mechanism is particularly relevant in the context of its potential therapeutic applications against various diseases where enzyme activity modulation is beneficial .

Psychotropic Effects : Preliminary studies suggest that derivatives of this compound could exhibit anxiolytic and antidepressant-like properties through interactions with serotonin receptors (5-HT1A/5-HT2A/5-HT7). These findings indicate its potential as a candidate for treating mood disorders .

Case Study 1: Antitubercular Activity

In vitro studies demonstrated that derivatives of the compound displayed potent antimycobacterial activity. The most effective derivative had an MIC of 4 μM against Mtb H37Rv. Structural modifications were essential for enhancing efficacy while minimizing cytotoxicity to human cells .

Case Study 2: Serotonin Receptor Interaction

Research involving various analogs revealed that specific substitutions on the purine structure resulted in varying degrees of receptor affinity and selectivity. The most promising candidates showed significant antidepressant effects in animal models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • DprE1 Inhibition : The compound inhibits DprE1 by binding to its active site, disrupting the biosynthesis of arabinose in Mtb.
  • Serotonergic Modulation : By acting on serotonin receptors, it may alter neurotransmitter dynamics, contributing to its anxiolytic and antidepressant effects.

Q & A

Q. What are the key steps in synthesizing 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions, including cyclization, alkylation, and substitution. For structurally similar purine derivatives, critical steps include:

  • Cyclization : Formation of the pyrimido[2,1-f]purine core under controlled temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF).
  • Substituent Introduction : Naphthalen-1-ylmethyl and phenethyl groups are added via alkylation or nucleophilic substitution, requiring catalysts like K2_2CO3_3 or Pd(PPh3_3)4_4 .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) is used to isolate the final product.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (1H, 13C, 2D-COSY) to assign substituent positions and mass spectrometry (MS) for molecular weight validation. For example:

  • 1H NMR : Peaks at δ 2.5–3.5 ppm confirm methyl and tetrahydropyrimidine protons.
  • MS : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., C29_{29}H29_{29}N5_5O2_2) .

Q. What are the primary pharmacological targets of this compound?

Similar pyrimido[2,1-f]purine derivatives exhibit activity against kinases (e.g., CDK inhibitors) and inflammatory mediators (e.g., COX-2). Preliminary assays may involve:

  • Enzyme inhibition studies (IC50_{50} determination).
  • Cell-based assays for cytotoxicity (e.g., MTT on cancer cell lines) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and purity?

Systematic optimization includes:

  • Temperature : Screening 60–140°C to balance reaction rate and side-product formation.
  • Catalyst loading : Testing Pd(PPh3_3)4_4 (0.01–0.1 mol%) for Suzuki-Miyaura coupling efficiency.
  • Solvent polarity : Comparing DMF (polar aprotic) vs. toluene (non-polar) for cyclization steps. Use Design of Experiments (DoE) to identify critical interactions between variables .

Q. How can contradictions in pharmacological data across studies be resolved?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity.
  • Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Molecular docking : Map interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • QSAR models : Train on datasets of similar purine derivatives to predict bioactivity (e.g., pIC50_{50}).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

Q. How can environmental impact assessments be designed for this compound?

Follow frameworks like Project INCHEMBIOL :

  • Fate analysis : Measure biodegradability (OECD 301D) and logP (octanol-water partitioning).
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Bioisosteric replacement : Swap naphthalen-1-ylmethyl with indole or biphenyl groups.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve target binding.
  • Prodrug approaches : Modify the dione moiety for better solubility or bioavailability .

Q. How can degradation products be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C) and analyze via HPLC-MS .
  • Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites .

Q. What frameworks integrate multi-omics data to elucidate mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) with:

  • Pathway enrichment analysis (e.g., KEGG, Reactome).
  • Network pharmacology : Map compound-target-disease interactions using platforms like STRING .

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